
(2-Fluorophenyl)(2-phenylmorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluorophenyl)(2-phenylmorpholino)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Radiolabelling for Brain Imaging :
- A study focused on the synthesis, radiolabelling, and in vivo evaluation of a compound closely related to (2-Fluorophenyl)(2-phenylmorpholino)methanone. This compound was evaluated as a potential SPECT tracer for the serotonin 5-HT2A receptor, showing promise for use in brain imaging (Blanckaert et al., 2007).
Potential in Cancer and Microbial Therapeutics :
- Research was conducted on derivatives of a similar compound for their anti-cancer and antimicrobial properties. Certain derivatives showed potent cytotoxicity against specific cancer cell lines and moderate antibacterial and antifungal activities (Naik, Mahanthesha, & Suresh, 2022).
Molecular Structure and Chemical Analysis :
- Studies on compounds structurally related to this compound have been conducted to understand their crystal structures and molecular properties. These studies are crucial in the fields of material science and pharmaceuticals (Nagaraju et al., 2018).
Pharmacological Characterization for Opiate Receptors :
- A fluorinated derivative of a related compound was synthesized and evaluated for its potential as an opiate receptor agonist. This research contributes to understanding the mechanisms of action of certain pharmaceutical compounds (Rice et al., 1983).
Synthesis for Pharmaceutical Intermediates :
- The synthesis of a chiral compound, related to the main chemical of interest, was developed as a key starting material for a phase 2 investigational drug. This demonstrates the importance of such compounds in the development of new pharmaceuticals (Kopach et al., 2009).
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-9-5-4-8-14(15)17(20)19-10-11-21-16(12-19)13-6-2-1-3-7-13/h1-9,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWHDCRGXKOUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methylcyclohexyl)oxy-N-[(1-methylindazol-3-yl)methyl]ethanamine;hydrochloride](/img/structure/B2447612.png)


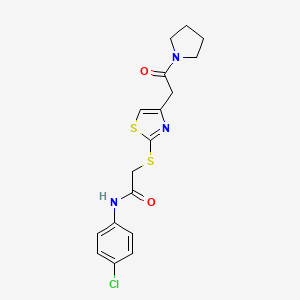
![2-chloro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2447619.png)
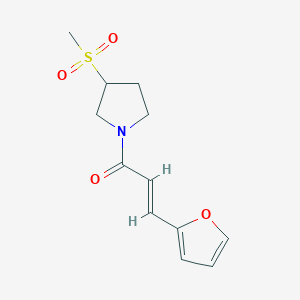
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate](/img/structure/B2447621.png)
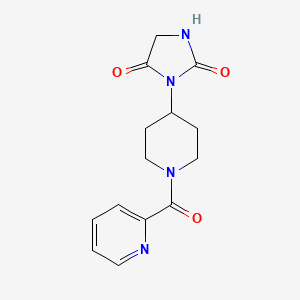
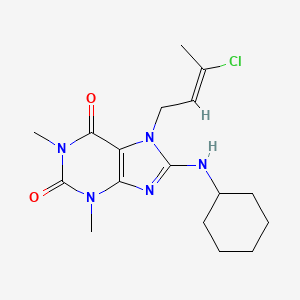
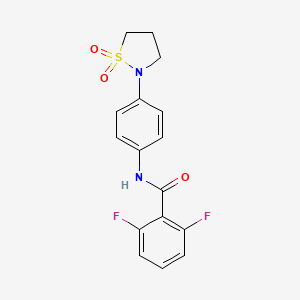
![3-(4-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2447626.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2447630.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2447634.png)